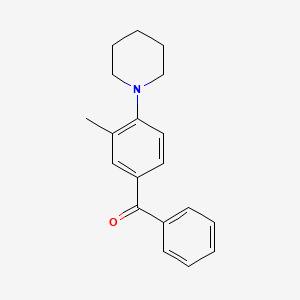

3-Methyl-4-(N-piperidinyl)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-4-(N-piperidinyl)benzophenone is a chemical compound with the linear formula C19H21NO . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-Methyl-4-(N-piperidinyl)benzophenone, involves various intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(N-piperidinyl)benzophenone is represented by the linear formula C19H21NO . The molecular weight of this compound is 279.383 .Applications De Recherche Scientifique

Metabolism and Endocrine Effects

Benzophenone-3 (BP-3), a common benzophenone derivative, has been studied for its metabolism by liver microsomes and its endocrine-disrupting activity. Watanabe et al. (2015) found that BP-3 metabolism in rat and human liver microsomes produces metabolites with varying estrogenic and anti-androgenic activities. This research highlights the potential for benzophenone derivatives to interact with endocrine systems, albeit focusing on BP-3's specific effects and metabolites (Watanabe et al., 2015).

Environmental Presence and Toxicity

The environmental presence of benzophenones and their potential toxicity have been subjects of concern. Krause et al. (2018) investigated the presence of benzophenones in pregnant women and their passage through the placental barrier. Their findings point to the detectable levels of several benzophenones in amniotic fluid and fetal blood, raising questions about their effects on fetal development (Krause et al., 2018).

Photodegradation and Environmental Removal

The removal of benzophenones from environmental samples through photodegradation processes has been explored. Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) assessed the photo-Fenton technology for the removal of BP3, an emerging pollutant with endocrine-disrupting activity. Their study provides insight into optimizing factors for photodegradation and identifies the degradation products, offering a potential method for mitigating benzophenone pollutants in water sources (Zúñiga-Benítez et al., 2016).

Biodegradation by Microorganisms

The biodegradation of benzophenone-3 by specific bacterial strains offers an alternative approach to removing these compounds from the environment. Jin et al. (2019) isolated a novel benzophenone-3-degrading bacterium, Methylophilus sp. strain FP-6, capable of using BP-3 as a sole carbon source. This study opens avenues for bioremediation strategies targeting benzophenone pollutants (Jin et al., 2019).

Propriétés

IUPAC Name |

(3-methyl-4-piperidin-1-ylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-14-17(19(21)16-8-4-2-5-9-16)10-11-18(15)20-12-6-3-7-13-20/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNYDISOIIKOMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2835701.png)

![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)

![1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2835703.png)

![4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2835704.png)

![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)

![methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2835716.png)

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2835718.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2835724.png)